molecular formula C24H44N6O7S B14184407 L-Methionyl-L-valylglycylglycyl-L-valyl-L-valine CAS No. 863715-58-6

L-Methionyl-L-valylglycylglycyl-L-valyl-L-valine

Cat. No.: B14184407
CAS No.: 863715-58-6
M. Wt: 560.7 g/mol
InChI Key: ZAUORDUUZSUGHL-KNTRFNDTSA-N
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Description

L-Methionyl-L-valylglycylglycyl-L-valyl-L-valine is a peptide compound composed of six amino acids: methionine, valine, glycine, glycine, valine, and valine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Methionyl-L-valylglycylglycyl-L-valyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Attachment of the first amino acid: to the resin.

    Deprotection: of the amino group.

    Coupling: of the next amino acid using coupling reagents such as HBTU or DIC.

    Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.

    Cleavage: of the peptide from the resin and removal of protecting groups using a cleavage cocktail (e.g., TFA, water, and scavengers).

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Methionyl-L-valylglycylglycyl-L-valyl-L-valine can undergo various chemical reactions, including:

    Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other amino acids through peptide bond formation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Coupling reagents like HBTU or DIC in the presence of a base such as DIPEA.

Major Products Formed

    Oxidation: Methionine sulfoxide, methionine sulfone.

    Reduction: Free thiols from disulfide bonds.

    Substitution: Modified peptides with different amino acid sequences.

Scientific Research Applications

L-Methionyl-L-valylglycylglycyl-L-valyl-L-valine has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of peptide-based materials and bioconjugates.

Mechanism of Action

The mechanism of action of L-Methionyl-L-valylglycylglycyl-L-valyl-L-valine depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, modulating various signaling pathways. The methionine residue can undergo oxidation, affecting the peptide’s structure and function. Additionally, the valine residues contribute to the hydrophobic interactions that stabilize the peptide’s conformation.

Comparison with Similar Compounds

L-Methionyl-L-valylglycylglycyl-L-valyl-L-valine can be compared with other peptides containing methionine and valine residues:

    L-Methionyl-L-valyl-L-arginyl-L-isoleucyl-L-lysyl-L-prolylglycyl-L-seryl-L-alanyl-L-asparaginyl-L-lysyl-L-prolyl-L-seryl-L-α-aspartyl-L-aspartic acid: This peptide has a more complex structure and different biological activities.

    L-Tyrosylglycylglycyl-L-methionyl-L-valine: Contains tyrosine, which introduces additional functional properties such as phosphorylation sites.

This compound is unique due to its specific sequence and the presence of multiple valine residues, which may confer distinct structural and functional characteristics.

Properties

CAS No.

863715-58-6

Molecular Formula

C24H44N6O7S

Molecular Weight

560.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C24H44N6O7S/c1-12(2)18(29-21(33)15(25)8-9-38-7)22(34)27-10-16(31)26-11-17(32)28-19(13(3)4)23(35)30-20(14(5)6)24(36)37/h12-15,18-20H,8-11,25H2,1-7H3,(H,26,31)(H,27,34)(H,28,32)(H,29,33)(H,30,35)(H,36,37)/t15-,18-,19-,20-/m0/s1

InChI Key

ZAUORDUUZSUGHL-KNTRFNDTSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)CNC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CCSC)N

Canonical SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)CNC(=O)C(C(C)C)NC(=O)C(CCSC)N

Origin of Product

United States

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